![molecular formula C9H11N3O B3251423 3-isopropyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one CAS No. 20934-71-8](/img/structure/B3251423.png)
3-isopropyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Overview
Description
“3-isopropyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one” is a type of imidazole compound . Imidazole compounds are known for their broad range of chemical and biological properties, making them important in the development of new drugs . They are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Synthesis Analysis
The synthesis of imidazole compounds often involves the reaction of certain precursors under specific conditions . For example, one method involves reacting 8-bromo-7-fluoro-1-isopropyl-3-methyl-1, 3-dihydro-2H-imidazo [4, 5-c)]Cinnolin-2-one with certain reagents under nitrogen .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole compounds can undergo various chemical reactions. For instance, nitration of 1,3-dihydro-2H-imidazo [4,5-b]pyridin-2-one and its N-methyl derivatives at 0–5°C and 60°C gives 5-nitro-and 5,6-dinitro-1,3-di .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
GABA A Receptor Modulators
The structural resemblance between the fused imidazo[4,5-b]pyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . They are known to play a crucial role in numerous disease conditions. The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential .
Proton Pump Inhibitors
Proton pump inhibitors were also found in this chemical group . These are drugs that reduce stomach acid production and are commonly used to treat conditions like acid reflux and stomach ulcers.
Aromatase Inhibitors
Aromatase inhibitors are another class of drugs found in this chemical group . These are drugs that reduce the production of estrogen in the body and are often used in the treatment of breast cancer.
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
NSAIDs were also found in this chemical group . These are drugs that reduce inflammation and pain in the body.
Anticancer Agents
Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells . Excessive angiogenesis, which is essential for further growth of tumor cells, is observed in the late stages of cancer .
Aurora Kinase Inhibitors
Imidazo[4,5-b]pyridine derivatives have been designed as highly selective inhibitors of Aurora A kinase in cells . Aurora kinases play key roles in different stages of mitosis and are overexpressed in a wide range of human malignancies .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[4,5-b]pyridines, have been reported to exhibit diverse biological activities, suggesting they may interact with multiple targets .
Mode of Action
Imidazole derivatives have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives , it is likely that this compound affects multiple biochemical pathways.
Pharmacokinetics
One study mentions a related compound having good human pharmacokinetics (pk), low dose, and low dose pk variability . This suggests that 3-isopropyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one might also have favorable ADME properties.
Result of Action
Imidazole derivatives have been reported to exhibit a broad range of biological activities , suggesting that this compound may have multiple effects at the molecular and cellular level.
Safety and Hazards
properties
IUPAC Name |
3-propan-2-yl-1H-imidazo[4,5-b]pyridin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-6(2)12-8-7(11-9(12)13)4-3-5-10-8/h3-6H,1-2H3,(H,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBVSCYPBSVZJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=CC=N2)NC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-isopropyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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